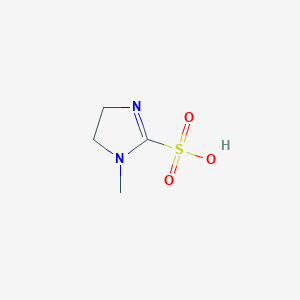
Bis(2-bromophenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromophenyl)methane is an organic compound characterized by the presence of two bromophenyl groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromophenyl)methane typically involves the reaction of 2-bromobenzyl chloride with a suitable base. One common method is the use of a palladium-catalyzed coupling reaction. For instance, bis(2-bromophenyl)methanols can undergo a palladium-catalyzed synthesis to form fluorenones in the presence of palladium acetate (Pd(OAc)2) and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-bromophenyl)methane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenones.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used in palladium-catalyzed coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), which facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Bis(2-bromophenyl)methane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action for bis(2-bromophenyl)methane in chemical reactions often involves the activation of the bromophenyl groups by catalysts, leading to the formation of reactive intermediates. These intermediates can then undergo further transformations, such as coupling or oxidation, to form the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(phenylsulfonyl)methane: Another compound with two phenyl groups attached to a central methane carbon, but with sulfonyl groups instead of bromine atoms.
Bis(indolyl)methane: Contains indole groups instead of bromophenyl groups.
Uniqueness
Bis(2-bromophenyl)methane is unique due to the presence of bromine atoms, which confer distinct reactivity and chemical properties compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications where the reactivity of bromine is advantageous.
Propriétés
Numéro CAS |
108882-48-0 |
|---|---|
Formule moléculaire |
C13H10Br2 |
Poids moléculaire |
326.03 g/mol |
Nom IUPAC |
1-bromo-2-[(2-bromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Br2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
Clé InChI |
HNRCLMRGWPGLIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


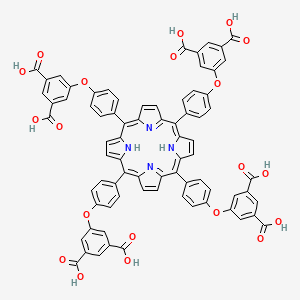
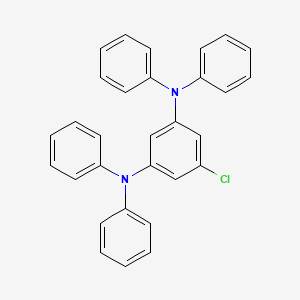

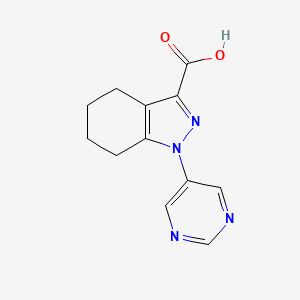
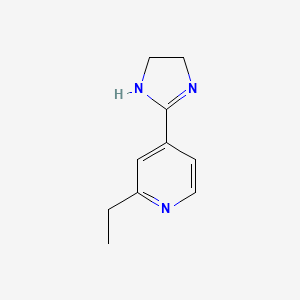

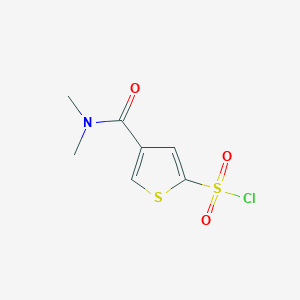
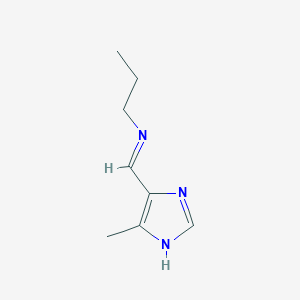
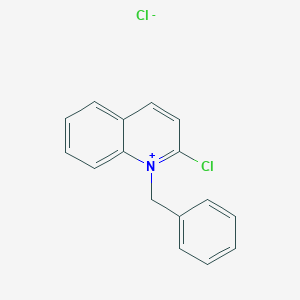
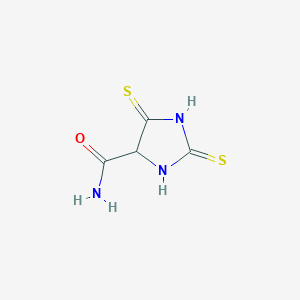

![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)
